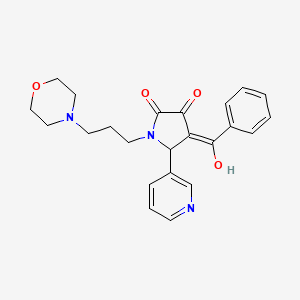

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c27-21(17-6-2-1-3-7-17)19-20(18-8-4-9-24-16-18)26(23(29)22(19)28)11-5-10-25-12-14-30-15-13-25/h1-4,6-9,16,20,27H,5,10-15H2/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETKQNNQYNZZNB-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the benzoyl group: This can be done via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

Attachment of the morpholinopropyl group: This can be done through nucleophilic substitution reactions.

Pyridine ring incorporation: This can be achieved through cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The morpholinopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Conditions involving strong bases like NaH (Sodium hydride) or K2CO3 (Potassium carbonate).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a benzyl derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

- CAS Number : 613219-97-9

- Molecular Formula : C₂₇H₃₂N₂O₅

- Molecular Weight : 464.5534 g/mol

- SMILES :

CCCOc1ccc(cc1)C1N(CCCN2CCOCC2)C(=O)C(=C1C(=O)c1ccccc1)O

Structural Features :

Research Status :

- Listed as "typically in stock" for research use (Catalog No. BS23336), indicating accessibility .

- Limited literature or patent data available, suggesting it remains understudied compared to analogs.

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substitutions at positions 4 (benzoyl group) and 5 (aryl group). Key variations and their implications are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Position 5 Substitutions: Pyridin-3-yl (Target Compound): The nitrogen in pyridine enables hydrogen bonding, which may improve target binding compared to hydrophobic groups like p-tolyl . 4-Ethoxyphenyl (Analog 4): Ethoxy groups balance lipophilicity and metabolic stability, though steric bulk may hinder binding .

Furan-2-carbonyl (Analog 3): The furan ring’s electron-rich nature may alter π-π stacking interactions compared to benzoyl .

Physicochemical Properties :

Biological Activity

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is , with a molecular weight of approximately 415.49 g/mol. The compound features a pyrrole ring, a benzoyl group, and a morpholinopropyl moiety, which contribute to its unique chemical reactivity and biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity across various domains:

Anticancer Activity

Research has shown that 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including leukemia and adenocarcinoma-derived cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor, targeting pathways involved in cell proliferation and survival. It shows promise in inhibiting specific kinases associated with cancer progression, such as mTOR and EGFR, with IC50 values in the low nanomolar range. This selectivity suggests that it could be developed as a targeted therapy for cancer treatment.

The biological activity of 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is attributed to its interaction with various molecular targets:

- Enzyme Binding : The compound binds to specific enzymes, modulating their activity and disrupting signaling pathways critical for tumor growth.

- Apoptotic Pathways : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Cycle Regulation : The compound influences cell cycle checkpoints, leading to cell cycle arrest in the G1 or G2 phase.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| In vitro Cytotoxicity Assay | Demonstrated significant cytotoxic effects on leukemia cell lines with an IC50 < 10 µM. |

| Kinase Inhibition Study | Showed inhibition of mTOR signaling with an IC50 value in the low nanomolar range, indicating strong potential as a therapeutic agent. |

| Apoptosis Induction | Flow cytometry results indicated increased apoptosis in treated cancer cells compared to controls. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.